molecular formula C11H13ClFNO2 B2820781 Tert-butyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 2248327-89-9

Tert-butyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No.: B2820781
CAS No.: 2248327-89-9
M. Wt: 245.68
InChI Key: ODOGFDWIGOFVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-2-chloro-6-fluorobenzoate: is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The resulting 4-amino-2-chloro-6-fluorobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amine derivatives.

    Hydrolysis: The major product is 4-amino-2-chloro-6-fluorobenzoic acid.

Scientific Research Applications

Tert-butyl 4-amino-2-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-chloro-6-fluorobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-2-chlorobenzoate
  • Tert-butyl 4-amino-2-fluorobenzoate
  • Tert-butyl 4-amino-6-fluorobenzoate

Uniqueness

Tert-butyl 4-amino-2-chloro-6-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl 4-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(12)4-6(14)5-8(9)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOGFDWIGOFVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.